molecular formula C9H11F7 B3031622 (E)-1,1,1,2,2,3,3-heptafluoronon-4-ene CAS No. 57325-40-3

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

Cat. No.: B3031622
CAS No.: 57325-40-3
M. Wt: 252.17 g/mol
InChI Key: DZBBLQUHQSLWOV-UHFFFAOYSA-N
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Description

(E)-1,1,1,2,2,3,3-Heptafluoronon-4-ene (CAS 57325-39-0) is a fluorinated alkene with the molecular formula C₉H₁₁F₇ and a molecular weight of 252.17 g/mol. It is a colorless liquid with a pungent odor, primarily used as an intermediate in synthesizing fluorinated organic compounds. Its structure features a carbon-carbon double bond (non-4-ene) and seven fluorine atoms distributed across the first three carbons, conferring unique reactivity and stability. The compound is synthesized via organic fluorination methods, though specific pathways remain proprietary .

Safety protocols mandate strict handling due to its irritant properties. Protective equipment (gloves, goggles, respirators) is required to avoid dermal or respiratory exposure. Storage must avoid heat, flames, and oxidizers to prevent decomposition or combustion .

Properties

IUPAC Name

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBLQUHQSLWOV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379279
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57325-40-3
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a fluorinated compound with potential biological activity that warrants thorough investigation. This article synthesizes available research findings regarding its biological properties, including toxicity assessments and environmental impact.

This compound is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and persistence in the environment. The molecular formula is C9H11F7, indicating a structure that includes multiple fluorine atoms which significantly influence its chemical behavior and biological interactions .

Toxicity and Environmental Impact

Research on PFAS compounds suggests that they exhibit various toxicological effects. Studies have indicated that fluorinated compounds can disrupt endocrine functions and have been associated with adverse health outcomes such as immune system effects and developmental issues .

A significant aspect of the biological activity of this compound relates to its persistence in biological systems. The compound's fluorinated structure contributes to its resistance to metabolic degradation. This characteristic raises concerns regarding bioaccumulation in living organisms and potential long-term ecological impacts.

Antimicrobial Activity

Investigations into related fluorinated compounds have shown varying degrees of antimicrobial activity. For instance, while some fluorinated amino acid derivatives demonstrated no antibacterial or antifungal activity when substituting hydroxyl groups with fluorine , other studies suggest that specific configurations can enhance such activities. However, there is currently limited direct evidence regarding the antimicrobial properties of this compound itself.

Case Study: Environmental Persistence

A case study focusing on PFAS contamination in groundwater highlighted the environmental persistence of these compounds. In areas where fire training activities occurred using aqueous film-forming foams (AFFF), concentrations of PFAS were significantly elevated. The study illustrated how this compound could potentially behave similarly due to its chemical properties .

Study Findings
McGuire et al. (2014)Elevated PFAS levels in groundwater near fire training sites; persistence attributed to high clay content limiting migration.
Toxicological ReviewFluorinated compounds disrupt endocrine functions; associated with immune system effects.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11F7
  • Molecular Weight : 252.17 g/mol
  • CAS Number : 57325-40-3

The compound features a unique structure with multiple fluorine atoms that influence its chemical reactivity and stability. Its properties make it suitable for specialized applications in research and industry.

Organic Synthesis

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene serves as a valuable building block in organic synthesis. It is utilized in:

  • Ene Reactions : The compound participates in ene reactions with various enophiles to form hydroxylamines. This reaction pathway is crucial for synthesizing complex organic molecules.
  • Asymmetric Synthesis : It is involved in the synthesis of α-substituted β-amino ketones from sulfinimines. This application highlights its role in producing chiral compounds essential for pharmaceuticals.

Materials Science

The compound's unique properties lend themselves to applications in materials science:

  • Carbon-rich Scaffolding : Derivatives of heptafluoronon-4-ene are used as π-conjugated building blocks for constructing carbon-rich materials with advanced optical properties. This application is particularly relevant for developing new electronic materials.
  • Electrolyte Additives : Similar fluorinated alkenes are explored as additives in lithium-ion batteries. They enhance the formation of solid electrolyte interphases (SEI), improving battery performance and longevity.

Environmental Studies

Research indicates that heptafluoronon-4-ene and similar compounds may play a role in mitigating climate change due to their low global warming potential compared to traditional fluorinated gases. Studies on the spectroscopic and kinetic properties of these compounds contribute to understanding their environmental impact.

Case Study 1: Ene Reaction Mechanisms

In a study by Barlow et al. (1980), the reaction of this compound with trifluoronitrosomethane demonstrated its utility in forming N-alkenyl-N-trifluoromethylhydroxylamines. This reaction illustrates the compound's versatility as an intermediate in synthetic pathways leading to valuable nitrogen-containing compounds.

Case Study 2: Lithium-Ion Battery Performance

Research conducted by Kubota et al. (2012) explored the use of structurally similar difluoroalkenes as electrolyte additives in lithium-ion batteries. The findings showed that these additives significantly improved battery cycling stability and efficiency by promoting favorable SEI formation.

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Organic SynthesisEne ReactionsFormation of hydroxylamines from enophiles
Asymmetric SynthesisProduction of chiral β-amino ketones
Materials ScienceCarbon-rich ScaffoldingDevelopment of advanced optical materials
Electrolyte AdditivesEnhanced battery performance via SEI formation
Environmental StudiesClimate Change MitigationLow global warming potential compared to others

Comparison with Similar Compounds

Perfluorinated Alkenes vs. Perfluorinated Sulfonic Acids

Property (E)-1,1,1,2,2,3,3-Heptafluoronon-4-ene 1-Hexanesulfonic Acid, Tridecafluoro- (CAS 70225-16-0)
Molecular Formula C₉H₁₁F₇ C₆HF₁₃O₃S·C₄H₁₁NO₂
Molecular Weight 252.17 g/mol 528.23 g/mol
Functional Group Alkene (C=C) Sulfonic acid (-SO₃H)
Applications Fluorinated intermediate Surfactant, electrolyte in batteries
Reactivity High (due to C=C bond) Moderate (acidic proton enables salt formation)

Key Differences :

  • The alkene group in the target compound enables addition reactions (e.g., hydrofluorination), making it valuable for synthesizing branched fluoropolymers. In contrast, sulfonic acids form stable salts (e.g., sodium triflate) used in electrochemical applications .
  • Heptafluoronon-4-ene’s lower molecular weight and hydrocarbon chain enhance volatility compared to heavily fluorinated sulfonic acids.

Comparison with Sulfonyl Fluorides

Sulfonyl fluorides (e.g., Ethanesulfonyl fluoride derivatives in ) exhibit distinct behavior:

  • Reactivity: Sulfonyl fluorides (e.g., CAS 2127-74-4) undergo nucleophilic substitution at the sulfur center, whereas heptafluoronon-4-ene participates in electrophilic additions .
  • Stability: Sulfonyl fluorides are thermally stable but hydrolyze slowly in moisture. The alkene in heptafluoronon-4-ene may polymerize under UV light or radical initiators .

Research Findings and Data

Thermal Stability

  • Heptafluoronon-4-ene: Decomposes above 200°C, releasing HF and carbonyl fluorides .
  • Perfluorinated Sulfonic Acids : Stable up to 300°C, decomposing into SO₃ and perfluoroalkanes .

Environmental Impact

  • Fluorinated alkenes like heptafluoronon-4-ene have shorter atmospheric lifetimes (months) compared to perfluorinated sulfonic acids (years) due to reactivity with ozone .

Q & A

Q. Table 1: Representative Fluorination Conditions

PrecursorFluorinating AgentCatalystYield (%)Purity (GC-MS)Reference
Non-4-ene derivativeSF₄Pd(PPh₃)₄68>98% E-isomer

Basic: What spectroscopic techniques are optimal for structural confirmation and purity assessment?

Answer:

  • ¹⁹F NMR : Resolves CF₃ and CF₂ groups (δ −70 to −85 ppm). Splitting patterns confirm (E)-configuration .
  • GC-MS : Monitors volatile byproducts (e.g., perfluoroalkanes) and quantifies isomer ratios.
  • IR Spectroscopy : C-F stretches (1100–1300 cm⁻¹) and C=C (1650–1700 cm⁻¹) validate backbone integrity .

Advanced: How do competing reaction pathways (e.g., isomerization vs. cycloaddition) affect experimental outcomes in fluorinated alkene systems?

Answer:
The stereoelectronic profile of the double bond (electron-deficient due to fluorine substituents) favors [2+2] cycloadditions under UV light but requires stringent exclusion of nucleophiles to prevent isomerization. Key considerations:

  • Kinetic vs. thermodynamic control : High temperatures promote (Z)-isomer formation, complicating product isolation .
  • Computational modeling : DFT studies (B3LYP/6-311+G(d)) predict activation barriers for competing pathways .

Advanced: How can discrepancies in reported thermal stability data (TGA/DSC) be resolved?

Answer:
Conflicting decomposition temperatures (e.g., 200–250°C) arise from:

  • Sample purity : Trace moisture or oxygen accelerates degradation. Use anhydrous handling (glovebox) .
  • Methodology : Dynamic vs. isothermal TGA protocols yield different kinetic parameters. Cross-validate with DSC (heat flow) data .

Q. Table 2: Thermal Stability Under Inert Conditions

TechniqueDecomposition Onset (°C)Activation Energy (kJ/mol)Reference
TGA (N₂)235 ± 5120
DSC228 ± 3115

Methodological: What strategies mitigate challenges in solvent selection for fluorophilic compound purification?

Answer:

  • Fluorinated solvents : Use HCFC-225 (1:1 CF₃CF₂CHCl₂/CF₂ClCFClCF₂Cl) for column chromatography to retain fluorocarbon selectivity .
  • Temperature-gradient crystallization : Exploit low solubility in hydrocarbon solvents at <0°C .

Advanced: What computational models reliably predict environmental persistence and bioaccumulation potential?

Answer:

  • QSAR models : EPI Suite estimates a half-life >1 year in water (high persistence) due to C-F bond stability.
  • Molecular docking : Predicts weak interactions with biological receptors (e.g., serum albumin), suggesting low bioaccumulation .

Advanced: How do steric and electronic effects influence regioselectivity in electrophilic additions?

Answer:

  • Electron-withdrawing fluorine directs electrophiles (e.g., Br₂) to the less substituted carbon (anti-Markovnikov).
  • Steric hindrance : Bulky fluorinated groups suppress addition at terminal positions. Validate with Hammett σ constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Reactant of Route 2
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

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